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Introduction
The streptavidin-biotin interaction is one of the strongest non-covalent bonds known in nature,

with a dissociation constant (Kd) in the range of 10⁻¹⁴ to 10⁻¹⁵ M.[1][2] This exceptionally high

affinity, coupled with the ability of a single streptavidin tetramer to bind up to four biotin

molecules, makes the streptavidin-biotin system a versatile and robust tool in a wide array of

life science applications. When coupled with a bright and photostable fluorescent dye such as

ATTO 565, streptavidin becomes a powerful reagent for the detection and visualization of

biotinylated molecules in various assays, including immunofluorescence, flow cytometry, and

pull-down assays.

ATTO 565 is a rhodamine-based fluorescent dye characterized by its strong absorption, high

fluorescence quantum yield, and excellent thermal and photostability.[2][3] These features

make ATTO 565-streptavidin conjugates highly suitable for demanding applications such as

single-molecule detection and super-resolution microscopy.[2][3]

These application notes provide detailed protocols for the use of ATTO 565-streptavidin in

detecting biotinylated molecules, offering guidance to researchers, scientists, and drug

development professionals.
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ATTO 565-Streptavidin Conjugate Properties
Property Value Reference

Excitation Maximum (λex) 564 nm [2]

Emission Maximum (λem) 590 nm [2]

Molar Extinction Coefficient

(εmax)
1.2 x 10⁵ M⁻¹ cm⁻¹ [2]

Fluorescence Quantum Yield

(ηfl)
90% [2]

Molecular Weight

(Streptavidin)
~53 kDa [2]

Biotin Binding Sites per

Streptavidin
4 [4]

Dissociation Constant (Kd) ~10⁻¹⁵ M [1][2]

Comparison of Common Fluorophores for Streptavidin
Conjugates

Fluorophore
Excitation Max
(nm)

Emission Max
(nm)

Molar
Extinction
Coefficient
(M⁻¹cm⁻¹)

Quantum Yield

ATTO 565 564 590 120,000 0.90

Alexa Fluor 488 495 519 71,000 0.92

Fluorescein

(FITC)
494 518 75,000 0.92

Alexa Fluor 555 555 565 150,000 0.10

Tetramethylrhoda

mine (TRITC)
555 580 85,000 0.23

Alexa Fluor 647 650 668 239,000 0.33
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Experimental Protocols
Reconstitution and Storage of ATTO 565-Streptavidin

Reconstitution: ATTO 565-streptavidin is typically supplied as a lyophilizate. To reconstitute,

briefly centrifuge the vial to collect the powder at the bottom. Dissolve the contents in sterile,

distilled water or a buffer of your choice (e.g., PBS) to a stock concentration of 1 mg/mL.[1]

[2] Mix gently by pipetting up and down; do not vortex.

Storage: For short-term storage (up to six months), store the reconstituted solution at 2-8°C,

protected from light.[1][2] For long-term storage, aliquot the stock solution into single-use

volumes and store at -20°C.[1][2] Avoid repeated freeze-thaw cycles.[1][2] The addition of a

bacteriostatic agent like sodium azide (to a final concentration of 0.02-0.05%) can prevent

microbial growth.[1]

Protocol 1: Immunofluorescent Staining of Cells
This protocol describes a common two-step method for the immunofluorescent staining of a

target antigen using a biotinylated primary antibody followed by detection with ATTO 565-

streptavidin.

Materials:

Cells cultured on coverslips or in a multi-well plate

Phosphate-Buffered Saline (PBS)

Fixation Buffer (e.g., 4% paraformaldehyde in PBS)

Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS) for intracellular targets

Blocking Buffer (e.g., 1-5% BSA or 5-10% normal goat serum in PBS)

Biotinylated primary antibody specific to the target antigen

ATTO 565-streptavidin (reconstituted stock solution)

Nuclear counterstain (e.g., DAPI) (optional)
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Antifade mounting medium

Procedure:

Cell Preparation:

Wash the cells three times with PBS.

Fix the cells with Fixation Buffer for 15-20 minutes at room temperature.

Wash the cells three times with PBS for 5 minutes each.

If staining an intracellular antigen, permeabilize the cells with Permeabilization Buffer for

10-15 minutes at room temperature.

Wash the cells three times with PBS for 5 minutes each.

Blocking:

Incubate the cells with Blocking Buffer for 30-60 minutes at room temperature to minimize

non-specific binding.

Primary Antibody Incubation:

Dilute the biotinylated primary antibody to its optimal concentration in Blocking Buffer.

Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or

overnight at 4°C.

Wash the cells three times with PBS for 5 minutes each.

ATTO 565-Streptavidin Incubation:

Dilute the ATTO 565-streptavidin stock solution in Blocking Buffer to a final concentration

of 1-10 µg/mL. The optimal concentration should be determined empirically.

Incubate the cells with the diluted ATTO 565-streptavidin for 30-60 minutes at room

temperature, protected from light.
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Wash the cells three times with PBS for 5 minutes each, protected from light.

Counterstaining and Mounting (Optional):

If desired, incubate the cells with a nuclear counterstain like DAPI according to the

manufacturer's instructions.

Wash the cells two times with PBS.

Mount the coverslips onto microscope slides using an antifade mounting medium.

Imaging:

Visualize the stained cells using a fluorescence microscope equipped with appropriate

filters for ATTO 565 (Excitation: ~564 nm, Emission: ~590 nm).

Protocol 2: Flow Cytometry Analysis
This protocol outlines the use of ATTO 565-streptavidin for the detection of cell surface

markers labeled with a biotinylated primary antibody.

Materials:

Cell suspension (e.g., peripheral blood mononuclear cells, cultured cells)

Flow Cytometry Staining Buffer (e.g., PBS with 1-2% BSA or FBS and 0.05% sodium azide)

Biotinylated primary antibody specific to the cell surface marker

ATTO 565-streptavidin (reconstituted stock solution)

(Optional) Fc receptor blocking solution (e.g., Human TruStain FcX™)

(Optional) Viability dye

Procedure:

Cell Preparation:
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Adjust the cell suspension to a concentration of 1 x 10⁶ cells per sample in ice-cold Flow

Cytometry Staining Buffer.

Fc Receptor Blocking (Optional but Recommended):

Incubate the cells with an Fc receptor blocking solution for 10-15 minutes on ice to prevent

non-specific antibody binding.

Primary Antibody Incubation:

Add the optimal concentration of the biotinylated primary antibody to the cell suspension.

Incubate for 20-30 minutes on ice in the dark.

Wash the cells twice with 1-2 mL of ice-cold Flow Cytometry Staining Buffer by

centrifugation (e.g., 300-400 x g for 5 minutes).

ATTO 565-Streptavidin Incubation:

Resuspend the cell pellet in the residual buffer.

Add the diluted ATTO 565-streptavidin (typically 1-5 µg/mL in Flow Cytometry Staining

Buffer) to the cells.

Incubate for 20-30 minutes on ice in the dark.

Wash the cells twice with 1-2 mL of ice-cold Flow Cytometry Staining Buffer.

Final Resuspension and Analysis:

Resuspend the final cell pellet in an appropriate volume of Flow Cytometry Staining Buffer

(e.g., 300-500 µL).

If using a viability dye, follow the manufacturer's protocol.

Analyze the samples on a flow cytometer equipped with a laser and detectors suitable for

ATTO 565 (e.g., a yellow-green laser for excitation).
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Experimental workflow for ATTO 565-streptavidin biotin binding.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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